Condensation of Dichloropyrimidines: A common approach involves the condensation of 2,4-dichloropyrimidine or 4,6-dichloropyrimidine with pyrrolidine, followed by amination at the remaining chloro-substituted position. [, ]
Multi-step Synthesis from Chalcones: An alternative method involves the reaction of chalcones with guanidine hydrochloride, leading to the formation of 4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amines. []
Buchwald–Hartwig Amination: This palladium-catalyzed coupling reaction can be employed to introduce the pyrrolidine moiety onto the pyrimidine ring. This approach allows for the synthesis of 2-(aryl/heteroaryl)-6-(pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. []
Enzyme Inhibition: Many derivatives act as enzyme inhibitors, often targeting kinases or phosphodiesterases. These compounds typically bind to the active site of the enzyme, preventing substrate binding and inhibiting its catalytic activity. [, , , , , , , , , ]
Receptor Antagonism: Some derivatives function as receptor antagonists, binding to specific receptors and blocking the action of endogenous ligands. This mechanism is relevant for compounds targeting adenosine A2A receptors, MCHr1 receptors, and κ-opioid receptors. [, , , ]
Phosphodiesterase 10A (PDE10A) Inhibitors: 2-(Pyrrolidin-1-yl)pyrimidin-4-amine derivatives have shown promise as potent and selective inhibitors of PDE10A, a potential therapeutic target for schizophrenia. [, ]
Adenosine A2A Receptor Antagonists: These compounds have emerged as potential therapeutic agents for Parkinson's disease by antagonizing adenosine A2A receptors. []
Src Kinase Inhibitors: Derivatives targeting Src family kinases exhibit anti-cancer activity, particularly against triple negative breast cancer. [, , ]
Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonists: These antagonists have been investigated for the treatment of obesity by blocking the MCHr1 receptor. []
κ-Opioid Receptor (KOR) Antagonists: Derivatives acting as KOR antagonists demonstrate potential for treating depression and addiction disorders. [, ]
NF-κB Inducing Kinase (NIK) Inhibitors: These inhibitors have shown efficacy in preclinical models of psoriasis by suppressing the activity of NIK. []
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: Derivatives targeting RIPK1 exhibit anti-metastatic activity in preclinical models of melanoma. []
Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) Inhibitors: Inhibitors of PERK, a key player in the unfolded protein response, have been developed based on the 2-(Pyrrolidin-1-yl)pyrimidin-4-amine scaffold. []
αvβ6 Integrin Inhibitors: These compounds have shown potential for treating idiopathic pulmonary fibrosis by blocking the αvβ6 integrin. []
IKur Inhibitors: Derivatives inhibiting the IKur current have been explored as potential treatments for atrial fibrillation. [, ]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Inhibitors targeting FGFRs have been developed for the treatment of various cancers. [, ]
Histamine H3 Receptor Agonists: Interestingly, some derivatives act as agonists of the histamine H3 receptor and have shown potential for treating cognitive disorders. []
Derivatives incorporating the 2-(Pyrrolidin-1-yl)pyrimidin-4-amine scaffold have demonstrated potent fungicidal activity against various plant pathogens, making them promising candidates for agricultural applications. []
Copper(II) Complex Formation: 2-(Pyrrolidin-1-yl)pyrimidin-4-amine can coordinate to copper(II) ions, forming complexes with distinct structures and properties. These complexes have been investigated for their potential applications in catalysis and materials science. []
Supramolecular Structures: The ability of 2-(Pyrrolidin-1-yl)pyrimidin-4-amine derivatives to form hydrogen bonds and participate in π-π stacking interactions has led to their use in constructing supramolecular architectures with potential applications in materials science and nanotechnology. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6